molecular formula C12H11N3O B11892012 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole CAS No. 827317-43-1

4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole

Cat. No.: B11892012
CAS No.: 827317-43-1
M. Wt: 213.23 g/mol
InChI Key: NQHWJQCORJIHKL-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole typically involves the formation of the indole and pyrazole rings through various cyclization reactions. One common method involves the condensation of an appropriate hydrazine derivative with a suitable indole precursor under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole is unique due to its combination of an indole and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .

Properties

CAS No.

827317-43-1

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-methoxy-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C12H11N3O/c1-16-12-4-2-3-9-8(12)7-11(14-9)10-5-6-13-15-10/h2-7,14H,1H3,(H,13,15)

InChI Key

NQHWJQCORJIHKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C3=CC=NN3

Origin of Product

United States

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